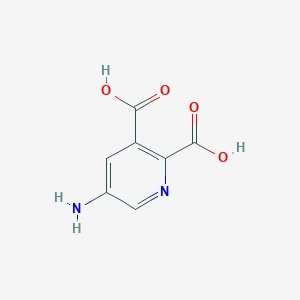

5-Aminopyridine-2,3-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-aminopyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDZHPOUZQHFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminopyridine 2,3 Dicarboxylic Acid and Its Derivatives

Direct Synthetic Approaches

Direct approaches aim to construct the 5-Aminopyridine-2,3-dicarboxylic acid framework or its immediate precursors in a minimal number of steps, often by functionalizing a pre-existing heterocyclic core.

Hydrolysis and Oxidation Routes

Oxidative cleavage of condensed heterocyclic systems, particularly quinoline (B57606) derivatives, is a primary strategy for generating pyridine-2,3-dicarboxylic acid scaffolds. The benzene portion of the quinoline ring is cleaved, leaving the substituted pyridine (B92270) ring intact.

One established method involves the oxidation of quinoline using agents like potassium permanganate or hydrogen peroxide. google.com For instance, the oxidation of substituted quinolines can yield the corresponding substituted pyridine-2,3-dicarboxylic acids. A general method involves oxidizing quinoline with a chlorate (B79027) salt in an acidic aqueous medium, a process that can be catalyzed by cupric ions. google.comresearchgate.net The reaction conditions, such as temperature and molar ratios of reactants, are optimized to maximize the yield of the desired dicarboxylic acid. researchgate.net

Another route involves the multi-step transformation of simpler pyridine derivatives. For example, the oxidation of a methyl group at the 2-position and subsequent functional group manipulations can lead to the desired carboxylic acid. The oxidation of 3,5-dinitro-2-methylpyridine with selenium dioxide, followed by protection of the resulting aldehyde and reduction of the nitro groups, can provide an amino-substituted pyridine aldehyde, which can then be oxidized to the carboxylic acid. nih.gov

| Precursor Example | Oxidizing Agent | Product | Reference |

| Substituted Quinoline | Hydrogen Peroxide / KOH | Substituted Pyridine-2,3-dicarboxylic acid | google.com |

| Quinoline | Sodium Chlorate / H₂SO₄ / CuSO₄ | Pyridine-2,3-dicarboxylic acid | google.comresearchgate.net |

| 3,5-Dinitro-2-methylpyridine | Selenium Dioxide | 3,5-Dinitropyridine-2-carboxaldehyde | nih.gov |

Carboxylation and Carbonylation Reactions

Direct carboxylation involves the introduction of carboxylic acid (-COOH) groups onto the pyridine ring. While challenging, this can be a highly efficient route. In biological systems, the carboxylation of 5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) is a key carbon-carbon bond-forming step in purine biosynthesis, demonstrating the feasibility of such transformations. nih.gov

In synthetic chemistry, these reactions are less common for electron-deficient rings like pyridine but can be achieved under specific conditions, often involving organometallic intermediates. Carbonylation reactions, which use carbon monoxide (CO) as a source for the carboxyl group, are also a potential, though less documented, route for this specific substitution pattern.

Multi-Step Synthetic Strategies

For complex molecules like this compound, multi-step pathways are often necessary to ensure the correct placement of functional groups. These strategies rely on the sequential and controlled modification of a pyridine core.

Regioselective Functionalization and Substitutions

Regioselectivity—the control over the position of chemical reactions on a molecule—is paramount in synthesizing polysubstituted pyridines. The synthesis of 2-aminopyridines, for example, often faces challenges with regioselectivity, with classical methods sometimes yielding mixtures of isomers under harsh conditions. morressier.com Modern protocols offer milder and more selective alternatives.

One strategy involves starting with a di-substituted pyridine and selectively adding further groups. For example, starting with a 2,6-dihalopyridine-3-carboxylic acid ester, one can achieve highly regioselective substitution at the 6-position. pharm.or.jpjst.go.jp Subsequent methoxylation, oxidation of a thioether group, and nucleophilic substitution with an amine can install the desired groups. Finally, bromination and hydrolysis can yield a polysubstituted aminopyridine carboxylic acid. pharm.or.jpjst.go.jp

The synthesis of various 5-amino-2-pyridinecarboxylic acid derivatives has been described through methods including:

Reductive alkylation of methyl 5-amino-2-pyridinecarboxylates followed by hydrolysis.

Alkylation of a urethane-protected aminopyridine, followed by hydrolysis.

Nucleophilic displacement of a nitro group from methyl 5-nitro-2-pyridinecarboxylate. nih.gov

These multi-step approaches allow for the construction of a library of derivatives by varying the reagents in each step. youtube.comresearchgate.net

Heterocyclic Annulation and Cyclocondensation Reactions

Ring-forming reactions, or annulations, provide a powerful method for constructing the pyridine ring with the desired substituents already incorporated or positioned for easy elaboration. This "bottom-up" approach can offer excellent control over the final structure.

One such strategy is the one-pot synthesis of 2-aminopyridines through the ring transformation of 2H-pyran-2-ones using urea. thieme-connect.com This method involves a nucleophile-induced ring opening of the pyranone, followed by cyclization and aromatization to form the pyridine ring. By choosing the appropriate starting materials and reaction conditions, this can be a regioselective route to functionalized aminopyridines. thieme-connect.com Similarly, pyridines annulated with other rings can be synthesized via the condensation of cyclic ketones with propargylamine. researchgate.net

Catalytic Approaches in Synthesis

Catalysis offers pathways to new reactivities and can improve the efficiency and selectivity of synthetic steps. Both transition metal catalysts and organocatalysts are employed in the functionalization of pyridine rings.

Rhodium-catalyzed C-H amidation has been reported for the synthesis of functionalized pyridines. nih.gov This method allows for the direct introduction of an amino group at a specific C-H bond on the pyridine ring, guided by a directing group. Such approaches are highly valuable for their atom economy and ability to functionalize otherwise unreactive positions.

Furthermore, natural product catalysts like betaine and guanidine carbonate have been used in the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov These catalysts are advantageous for being environmentally benign and operating under mild conditions. The development of catalysts for acyl-transfer reactions, including derivatives of 3,4-diaminopyridine, also highlights the ongoing efforts to create tailored catalysts for specific transformations involving aminopyridines. researchgate.net The use of such catalysts can significantly enhance the nucleophilicity and reactivity of the aminopyridine core. researchgate.net

| Catalytic Method | Catalyst | Transformation | Reference |

| C-H Amidation | Rhodium (Rh) | Direct introduction of an amide group onto the pyridine ring | nih.gov |

| Pyridone Synthesis | Betaine / Guanidine Carbonate | One-pot synthesis of 6-amino-2-pyridone derivatives | nih.gov |

| Acyl-Transfer | Substituted 3,4-Diaminopyridines | Catalysis of acylation reactions | researchgate.net |

Atom Economy and Sustainable Synthesis Principles in the Preparation of this compound and its Derivatives

The synthesis of specialized chemical compounds like this compound and its derivatives is increasingly scrutinized through the lens of green chemistry, which prioritizes safety, efficiency, and minimal environmental impact. Central to this evaluation are the concepts of atom economy and the adoption of sustainable synthesis principles. While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, the principles of sustainable synthesis can be applied to hypothetical and analogous reactions common in the production of pyridine-based compounds.

Atom Economy: A Measure of Synthetic Efficiency

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. sigmaaldrich.comacs.org The ideal reaction would have a 100% atom economy, meaning all atoms from the starting materials are found in the product, with no byproducts. sigmaaldrich.com

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the context of synthesizing complex heterocyclic molecules like this compound, achieving high atom economy is a significant challenge. Many traditional synthetic methods involve multi-step processes that often utilize protecting groups, stoichiometric reagents, and generate substantial waste, leading to low atom economy. For instance, reactions that produce significant leaving groups or byproducts inherently have lower atom economy.

To illustrate this, consider a hypothetical final step in a synthesis of this compound. The data in the table below is for illustrative purposes to demonstrate the calculation of atom economy.

| Reactant A (Hypothetical) | Reactant B (Hypothetical) | Desired Product | Byproduct | % Atom Economy |

| C7H7NO2 (MW: 137.14) | H2O (MW: 18.02) | C7H6N2O4 (MW: 182.13) | CH4 (MW: 16.04) | 89.9% |

Note: This table is based on a hypothetical reaction for illustrative purposes.

Sustainable Synthesis Principles

Beyond atom economy, a broader set of principles guides the development of sustainable synthetic methodologies. These principles encourage the use of less hazardous chemical syntheses, the design of safer chemicals, the use of renewable feedstocks, and the reduction of derivatives.

For the synthesis of pyridine dicarboxylic acids and their derivatives, several sustainable strategies are being explored:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy and efficiency. nih.govmdpi.comnih.govhacettepe.edu.tr MCRs are advantageous as they can reduce the number of synthetic steps, minimize solvent use, and decrease waste generation.

Catalysis: The use of catalytic reagents, which are effective in small amounts and can be recycled, is a cornerstone of green chemistry. Catalytic approaches avoid the large quantities of waste associated with stoichiometric reagents. For pyridine synthesis, various catalysts are being investigated to improve yields and reaction conditions.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. A key aspect of sustainable synthesis is the replacement of these solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Renewable Feedstocks: The chemical industry is increasingly looking towards biomass as a renewable source of starting materials. Research into converting bio-based materials into valuable chemical building blocks is an active area that could provide sustainable pathways to compounds like pyridine dicarboxylic acids.

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred as they reduce energy consumption. Microwave-assisted synthesis and mechanochemistry are techniques that can often accelerate reactions and reduce energy requirements.

The application of these principles to the synthesis of this compound and its derivatives holds the potential to develop manufacturing processes that are not only economically viable but also environmentally responsible. As research in this area progresses, the focus will undoubtedly be on designing synthetic routes that maximize atom economy and incorporate a multitude of sustainable practices.

Chemical Reactivity and Mechanistic Investigations of 5 Aminopyridine 2,3 Dicarboxylic Acid

Electrophilic and Nucleophilic Character of Pyridine (B92270) and Carboxyl Moieties

The reactivity of 5-Aminopyridine-2,3-dicarboxylic acid is characterized by the presence of both nucleophilic and electrophilic centers. The pyridine ring nitrogen possesses a lone pair of electrons, rendering it a potential nucleophile and a Brønsted-Lowry base. However, its nucleophilicity is significantly tempered by the two adjacent electron-withdrawing carboxylic acid groups at the C2 and C3 positions. Conversely, the amino group at the C5 position is an electron-donating group, which increases the electron density on the pyridine ring, thereby influencing its reactivity towards electrophiles.

The carboxyl moieties are primary electrophilic sites. The carbonyl carbons are susceptible to nucleophilic attack, a reactivity that is readily demonstrated by the behavior of the corresponding anhydride (B1165640), 2,3-pyridinedicarboxylic anhydride. This anhydride reacts with various nitrogen nucleophiles, such as substituted anilines, to yield arylcarbamoylpyridinecarboxylic acids or, under harsher conditions, cyclic imides and nicotinamides. hilarispublisher.comresearchgate.net This highlights the electrophilic nature of the carbons that originate from the carboxyl groups.

Nucleophilic Centers: The primary nucleophilic site is the exocyclic amino group, followed by the pyridine ring nitrogen, whose nucleophilicity is attenuated. The oxygen atoms of the carboxyl groups also possess lone pairs and can act as nucleophiles or coordination sites for metals.

Electrophilic Centers: The carbonyl carbons of the two carboxylic acid groups are the main electrophilic sites, susceptible to attack by a wide range of nucleophiles.

Interactive Data Table: Nucleophilic and Electrophilic Sites

| Functional Group | Atom | Character | Reactivity Notes |

| Amino Group | Nitrogen (N) | Nucleophilic | Primary site for alkylation, acylation, and condensation reactions. |

| Pyridine Ring | Nitrogen (N) | Nucleophilic / Basic | Lone pair available for protonation or metal coordination, but reactivity is reduced by adjacent carboxyl groups. |

| Carboxyl Groups | Carbonyl Carbon (C) | Electrophilic | Susceptible to attack by nucleophiles, leading to amides, esters, etc. |

| Carboxyl Groups | Hydroxyl Oxygen (O) | Nucleophilic | Can participate in esterification or act as a ligand for metal ions. |

Reaction Pathways Involving the Amino Group

The exocyclic amino group at the C5 position is a potent nucleophile and is central to many of the characteristic reactions of this compound. Its reactivity is analogous to that of other aminopyridines and aromatic amines.

Acylation: The amino group readily undergoes acylation when treated with acylating agents like acid anhydrides. For instance, reactions of various aminopyridines with endic anhydride proceed chemoselectively at the exocyclic amino group to form the corresponding amido acids. researchgate.net This reactivity is crucial for synthesizing more complex derivatives.

Alkylation: N-alkylation of the amino group is a common transformation. While direct alkylation with alkyl halides can sometimes lead to mixtures due to competing alkylation at the pyridine nitrogen, specific methods have been developed for selective N-monoalkylation. researchgate.net One such method involves the reductive amination of carboxylic acids using sodium borohydride, which provides a facile route to N-alkylaminopyridines under mild conditions. researchgate.net The alkylation of aminopyridinium salts has also been explored as a strategy for synthesizing secondary amines. chemrxiv.org

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, 2-aminopyridine (B139424) can condense with aldehydes or ketones to form Schiff bases (imines). It has also been shown to react with 1,2-dithiolylium salts at the amino group. rsc.org In some cases, these reactions can be followed by intramolecular cyclizations, leading to the formation of fused heterocyclic systems. rsc.orgscielo.org.mx

Transition Metal-Mediated and Catalyzed Reactions

The structure of this compound, featuring a pyridine nitrogen, an amino group, and two carboxylate functions, makes it an excellent multidentate ligand for coordinating with transition metals. The aminopyridine scaffold is particularly significant in the construction of N-heterocycles through metal-catalyzed cross-coupling and cyclization reactions. rsc.org

Role as a Ligand and Substrate:

Palladium-Catalyzed Reactions: The aminopyridine moiety is a key substrate in palladium-catalyzed reactions. These include C-N cross-coupling (Buchwald-Hartwig amination) and C-H functionalization reactions. nih.govrsc.orgresearchgate.netacs.org For example, Pd-catalyzed reactions of N-phenyl-2-aminopyridine with alkynes can lead to the synthesis of N-(2-pyridyl)indoles through a (3+2) cycloaddition process. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for the amination of bromopyridines and for oxidative C-N coupling reactions involving 2-aminopyridines. rsc.orglookchem.comresearchgate.net Copper(I) oxide, for instance, has been used for the efficient amination of bromopyridine derivatives under mild conditions. researchgate.net

Rhodium and Iridium-Catalyzed Reactions: Rhodium(III) and Iridium(III) catalysts are effective for C-H activation and functionalization of N-aryl-2-aminopyridines, leading to annulation products like dihydroquinolinones. rsc.org

Ruthenium and Iron-Catalyzed Cycloadditions: Ruthenium and iron complexes can catalyze [2+2+2] cycloaddition reactions of diynes with cyanamides to produce a wide range of substituted 2-aminopyridines. acs.orgrsc.org

Formation of Coordination Complexes: The dicarboxylate portion of the molecule, in conjunction with the nitrogen donors, allows for the formation of stable coordination polymers and metal-organic frameworks (MOFs). Pyridine dicarboxylates are recognized as versatile ligands that can coordinate to metal atoms through various modes, leading to diverse structural motifs. dergipark.org.triucr.orgresearchgate.netekb.egscirp.orgajol.info The combination of dicarboxylic acids with aminopyridines in the presence of transition metals like Cu(II) has been explored to create complex polymeric architectures. iucr.orgresearchgate.net

Interactive Data Table: Examples of Transition Metal-Catalyzed Reactions with Aminopyridine Scaffolds

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference(s) |

| Palladium (Pd) | Annulation / Cycloaddition | N-aryl-2-aminopyridines, Alkynes | N-(2-pyridyl)indoles | rsc.org |

| Palladium (Pd) | C,N-Cross Coupling | 3-Halo-2-aminopyridines, Amines | N³-substituted-2,3-diaminopyridines | nih.govresearchgate.net |

| Copper (Cu) | Oxidative C-N Coupling | 2-Aminopyridine, Terminal Alkynes | Pyridyl amides | rsc.org |

| Copper (Cu) | Amination | Bromopyridines, Aqueous Ammonia | Aminopyridines | lookchem.comresearchgate.net |

| Rhodium (Rh) | C-H Functionalization / Cyclization | N-phenyl-2-aminopyridine, Aldehydes | Dihydroquinolinones | rsc.org |

| Ruthenium (Ru) | [2+2+2] Cycloaddition | Diynes, Cyanamides | 2-Aminopyridines | rsc.org |

Proton Transfer Equilibria and Acid-Base Chemistry

This compound is an amphoteric molecule possessing both acidic (carboxylic acids) and basic (amino group, pyridine nitrogen) functionalities. This leads to complex acid-base equilibria and the potential for intramolecular and intermolecular proton transfer.

Acidic and Basic Sites:

Acidic Protons: The two carboxylic acid groups are the primary proton donors. Pyridine-dicarboxylic acids are known to be effective proton donors in the formation of proton transfer salts. dergipark.org.tr

Basic Sites: The most basic site is typically the exocyclic amino group, followed by the pyridine ring nitrogen. The basicity of the ring nitrogen is reduced due to the electronic pull of the adjacent carboxyl groups.

Proton Transfer and Salt Formation: The interaction between a carboxylic acid and a pyridine base can result in either a neutral co-crystal, held together by a COO–H⋯Npyr hydrogen bond, or a molecular salt formed via proton transfer, resulting in a COO⁻⋯H–Npyr⁺ ionic interaction. rsc.org The outcome is generally governed by the difference in pKa values (ΔpKa) between the acid and the conjugate acid of the base. rsc.orgrsc.org Studies on pyridine-2,3-dicarboxylic acid have shown that it readily reacts with bases like piperazine (B1678402) to form well-defined proton transfer salts. dergipark.org.tr Similarly, pyridine-2,6-dicarboxylic acid forms proton transfer compounds with other bases like 2-aminobenzothiazole, which can then be used to form metal complexes. tandfonline.com

Zwitterionic Forms: Due to the presence of both acidic and basic groups, the molecule can exist as a zwitterion, particularly in the solid state or in solutions at a pH near its isoelectric point. In the zwitterionic form, a proton from one of the carboxylic acid groups is transferred to one of the nitrogen atoms. The exact nature of the dominant zwitterionic species depends on the relative pKa values of the functional groups.

The formation of these proton transfer compounds and salts is a key step in creating supramolecular structures and can be used to prepare metal complexes where the protonated base acts as a counter-ion to an anionic metal-ligand complex. dergipark.org.trtandfonline.com

Derivatization and Advanced Functionalization Strategies for 5 Aminopyridine 2,3 Dicarboxylic Acid

Formation of Amides and Esters

The presence of two carboxylic acid groups at the C2 and C3 positions makes 5-aminopyridine-2,3-dicarboxylic acid a versatile scaffold for the synthesis of amides and esters. The reactivity of these groups can be modulated to produce mono- or di-substituted derivatives.

Amide Formation: The synthesis of amides from this compound can be achieved through several standard synthetic methodologies. A common approach involves the initial conversion of the dicarboxylic acid into a more reactive intermediate, such as a cyclic anhydride (B1165640) or diacyl chloride, followed by reaction with a primary or secondary amine.

Studies on the closely related pyridine-2,3-dicarboxylic acid show that it can be readily converted to pyridine-2,3-dicarboxylic anhydride by heating with acetic anhydride. This anhydride serves as a highly useful intermediate. Its reaction with various nitrogen nucleophiles, such as substituted anilines, can be controlled to achieve specific outcomes. For instance, reacting the anhydride with an aromatic amine in glacial acetic acid at room temperature typically results in the regioselective opening of the anhydride ring to yield a mono-amide, specifically a 2-arylcarbamoyl-3-pyridine carboxylic acid. hilarispublisher.comresearchgate.net However, changing the reaction conditions, such as heating the mixture under reflux, can lead to a mixture of products, including the cyclic imide and decarboxylated nicotinamides. hilarispublisher.comresearchgate.net

Alternatively, standard peptide coupling reagents can be employed to facilitate the direct formation of amide bonds between the dicarboxylic acid and an amine, bypassing the need for the anhydride intermediate.

Ester Formation: Esterification of the carboxylic acid groups can be accomplished using various methods, including Fischer esterification with an alcohol under acidic catalysis or by reaction with alkyl halides in the presence of a base. The preparation of pyridine-2,3-dicarboxylic acid esters has been achieved via palladium-catalyzed carbonylation of 2,3-dichloropyridine (B146566) in the presence of an alcohol. google.com For this compound, direct esterification is feasible. Selective mono-esterification of one carboxylic acid group in the presence of the other can be achieved by carefully controlling the stoichiometry of the reagents. For example, reacting a pyridine (B92270) dicarboxylic acid with a limited amount of base (e.g., one equivalent) can selectively deprotonate the more acidic carboxyl group, which can then be reacted with an alkylating agent to form the mono-ester. A similar strategy involving potassium hydroxide (B78521) in ethanol (B145695) has been used for the selective mono-esterification of pyridine-3,5-dicarboxylic acid. chemicalbook.com

Interactive Table: Reagents for Amide and Ester Formation

| Derivative | Reagent/Methodology | Product Type | Reference |

| Amide | Acetic Anhydride, then Amine (R-NH₂) | Mono-amide or Cyclic Imide | hilarispublisher.com, researchgate.net |

| Amide | Thionyl Chloride (SOCl₂), then Amine (R-NH₂) | Di-amide | nih.gov |

| Amide | Peptide Coupling Reagents (e.g., EDC, HATU) | Mono- or Di-amide | nih.gov |

| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Di-ester | General Method |

| Ester | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Di-ester | General Method |

| Ester | Stoichiometric Base, then Alkyl Halide | Mono-ester | chemicalbook.com |

Selective Substitution Reactions on the Pyridine Nucleus

Modifying the pyridine ring of this compound through aromatic substitution is complex due to the competing electronic effects of the substituents. The pyridine nitrogen and the two carboxylic acid groups are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (NAS). wikipedia.orgyoutube.com Conversely, the amino group at the C5 position is a powerful activating, ortho-, para-directing group for EAS.

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes EAS with great difficulty, typically requiring harsh conditions, with substitution occurring at the 3-position. youtube.com For the target molecule, the activating amino group at C5 would direct incoming electrophiles to the C4 and C6 positions. However, the strong deactivating effect of the ring nitrogen and the carboxyl groups at C2 and C3 significantly reduces the nucleophilicity of the ring, making EAS challenging. Under strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen and the C5-amino group would be protonated, further increasing the deactivation of the ring. wikipedia.orgrsc.org

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and is thus predisposed to NAS, particularly at the 2-, 4-, and 6-positions, as these positions can best stabilize the negative charge of the Meisenheimer complex intermediate onto the ring nitrogen. stackexchange.comwikipedia.orgquora.com While the ring of this compound is activated for NAS, a typical reaction requires a good leaving group (like a halide) at one of these positions, which is absent in the parent molecule.

However, unexpected substitution reactions can occur under certain conditions. For instance, in the synthesis of amides from picolinic acid (pyridine-2-carboxylic acid), treatment with thionyl chloride to form the acid chloride resulted in concurrent chlorination at the 4-position of the pyridine ring. nih.govnih.gov This suggests that under specific activating conditions, direct substitution on the pyridine nucleus of this compound may be possible, likely at the C4 or C6 positions.

Labeling and Tagging Methodologies for Analytical Applications

For analytical purposes such as quantification in biological samples or visualization in imaging studies, this compound can be chemically modified with a detectable label or tag. These tags can be chromophores, fluorophores, radioisotopes, or affinity labels like biotin (B1667282). The dual functionality of the molecule (amine and carboxylic acids) offers multiple handles for derivatization.

The general approach for labeling involves a pre-column or post-column derivatization step to attach a tag that enhances detection by techniques like HPLC with UV or fluorescence detection, or by mass spectrometry.

Labeling the Amino Group: The primary amino group at the C5 position is a prime target for labeling. It can react with a variety of reagents designed to tag nucleophiles. Common examples include:

Dansyl Chloride: Reacts with primary amines to yield highly fluorescent sulfonamides.

Phenyl isothiocyanate (PITC): Reacts to form a phenylthiocarbamoyl derivative that has a strong UV absorbance.

NHS-esters: N-Hydroxysuccinimide esters of various labels (e.g., fluorescein, rhodamine, biotin) react efficiently with primary amines to form stable amide bonds.

Labeling the Carboxylic Acid Groups: The carboxylic acid groups can be tagged after activation. A common method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group, which then reacts with an amine-containing label to form an amide bond. This allows for the introduction of fluorescent amines or biotin hydrazides.

These derivatization strategies are fundamental in the field of amino acid analysis and can be directly applied to this compound to enable its sensitive detection and quantification in complex matrices.

Coordination Chemistry and Metal Complexation of 5 Aminopyridine 2,3 Dicarboxylic Acid

Ligand Design and Coordination Modes

No information was found regarding the design of ligands based on 5-Aminopyridine-2,3-dicarboxylic acid or its specific coordination modes with metal ions.

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks

There are no available synthesis procedures or characterization data for coordination polymers or metal-organic frameworks (MOFs) constructed using this compound.

Influence of Chelation on Electronic and Magnetic Properties

No data is available concerning the electronic or magnetic properties of metal complexes of this compound, nor how chelation influences these properties.

A table of mentioned compounds cannot be generated as no specific complexes of this compound were identified.

Advanced Spectroscopic and Structural Elucidation of 5 Aminopyridine 2,3 Dicarboxylic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

No published ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or dynamic NMR studies for 5-Aminopyridine-2,3-dicarboxylic acid or its complexes were found.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Specific experimental FT-IR or Raman spectra, including characteristic absorption or scattering bands for the functional groups (amine, carboxylic acids, pyridine (B92270) ring) of this compound, are not available in the searched literature. While general characteristic infrared absorption ranges are known for these functional groups, data specific to this molecule is absent. vscht.czinstanano.com

Electronic Absorption (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound have been published in the accessible literature, which would provide information on its electronic transitions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

There are no available high-resolution mass spectrometry data to confirm the exact mass and elemental composition of this compound.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

No published single crystal X-ray diffraction data were found for this compound or any of its metal complexes. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths/angles in the solid state is unavailable.

Due to the absence of specific data for every section of the required outline, the generation of the requested scientific article is not feasible.

Computational and Theoretical Chemistry Studies of 5 Aminopyridine 2,3 Dicarboxylic Acid

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties from first principles. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used method for studying molecules of this size. Common approaches employ functionals like B3LYP or PBE0 combined with Pople-style basis sets such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe anionic species and hydrogen bonding.

Geometrical Optimization: The first step in most computational studies is to find the molecule's lowest energy structure. Geometrical optimization calculations determine the equilibrium bond lengths, bond angles, and dihedral angles. For 5-Aminopyridine-2,3-dicarboxylic acid, a key structural feature is the potential for intramolecular hydrogen bonding between the adjacent carboxylic acid groups and between a carboxylic acid group and the amino group. DFT calculations can predict the most stable conformer, considering the orientation of the -COOH and -NH2 groups.

Interactive Table 1: Representative Calculated Geometrical Parameters for a Pyridine (B92270) Dicarboxylic Acid Scaffold. Note: This table provides illustrative data based on typical DFT calculations for related pyridine dicarboxylic acid structures. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| C-N (ring) | ~1.34 Å | |

| C-C (ring) | ~1.39 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-COOH | ~120° | |

| C-N-C (ring) | ~117° |

Electronic Structure Analysis:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid and pyridine nitrogen will lower the LUMO energy, likely resulting in a relatively small energy gap, suggesting a reactive molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization tool that illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this molecule, MEP analysis would show negative potential around the carboxylic oxygen atoms and the pyridine nitrogen, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the carboxylic acid and amino groups would exhibit positive potential, marking them as sites for nucleophilic attack.

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These calculations provide valuable assistance in assigning experimental spectra, especially for complex molecules. The predicted shifts are often scaled or compared to a reference compound (like tetramethylsilane) to improve accuracy.

IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the peaks in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors. This analysis allows for the assignment of specific vibrational modes (e.g., C=O stretch, N-H bend, O-H stretch) to the observed IR bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis can predict the λmax values for the π→π* and n→π* transitions within the aromatic system, providing insight into the molecule's electronic structure and chromophores.

Interactive Table 2: Illustrative Comparison of Calculated and Experimental IR Frequencies. Note: This table demonstrates the typical correlation between scaled DFT-calculated frequencies and experimental data for key functional groups found in this compound.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Scaled Calculated Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3000-2850 | 2980 |

| N-H Stretch (Amine) | 3400-3300 | 3350 |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | 1695 |

| C=N, C=C Stretch (Pyridine Ring) | 1600-1450 | 1580, 1470 |

Analysis of Intermolecular Interactions

The solid-state structure and properties of this compound are governed by noncovalent interactions, which can be rigorously analyzed using computational techniques.

QTAIM: This theory, developed by Richard Bader, analyzes the electron density topology to characterize chemical bonds. By locating bond critical points (BCPs) between atoms, one can quantify the nature and strength of interactions. For noncovalent interactions like hydrogen bonds, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide insight. A positive ∇²ρ(r) is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces.

NCI Plot: The Noncovalent Interaction (NCI) plot is a visualization method based on the electron density and its reduced density gradient (RDG). It generates 3D isosurfaces that reveal the location and nature of noncovalent interactions. The surfaces are typically color-coded: blue indicates strong, attractive interactions (like strong hydrogen bonds), green signifies weak van der Waals interactions, and red indicates repulsive steric clashes. An NCI plot for a dimer or crystal structure of this compound would visually map the entire network of hydrogen bonds and other stabilizing contacts.

The combination of a pyridine nitrogen, an amino group, and two carboxylic acid groups makes this compound an excellent candidate for forming extensive and predictable hydrogen-bonded networks. The study of these networks falls under the domain of crystal engineering and supramolecular chemistry.

A supramolecular synthon is a robust and predictable structural unit formed by intermolecular interactions. In systems containing aminopyridines and carboxylic acids, the most common and stable motif is the acid-pyridine heterosynthon. nih.govnih.gov This involves a pair of O—H···N and N—H···O hydrogen bonds between the carboxylic acid group and the pyridine ring, often described by the graph-set notation R²₂(8). nih.govacs.org Given the two carboxylic acid groups and the amino group, this compound can form multiple synthons, including:

Acid-Pyridine Heterosynthons: The primary interaction linking molecules together.

Carboxylic Acid Homodimers: A pair of O—H···O hydrogen bonds forming an R²₂(8) ring between two carboxylic acid groups.

Amine-Carboxylate Interactions: N—H···O hydrogen bonds between the amino group and a carboxylic acid.

These interactions would likely lead to the formation of complex 2D or 3D supramolecular architectures in the solid state.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often impossible to observe experimentally. For reactions involving this compound, such as decarboxylation, esterification, or amidation, DFT calculations can be used to map out the entire reaction pathway.

This process typically involves:

Locating Stationary Points: Geometries of the reactants, products, intermediates, and transition states are optimized.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state correctly links the desired steps in the mechanism.

By modeling these pathways, researchers can gain a fundamental understanding of the reaction's feasibility, kinetics, and selectivity, guiding synthetic efforts and the development of new chemical processes.

Conformational Landscape and Tautomerism Investigations

Computational and theoretical chemistry studies offer significant insights into the molecular structure, stability, and reactivity of this compound. These investigations primarily focus on its conformational landscape, dictated by the orientation of the carboxylic acid groups, and the potential for tautomerism arising from the amino substituent.

While specific computational studies exclusively detailing the conformational analysis and tautomerism of this compound are not extensively available in the reviewed literature, valuable inferences can be drawn from theoretical investigations of its structural components: pyridine-2,3-dicarboxylic acid and substituted aminopyridines.

Conformational Landscape

A computational study utilizing the B3LYP method with a 6-311++G** basis set determined the most stable conformation of pyridine-2,3-dicarboxylic acid. sid.ir This provides a foundational understanding of the likely arrangement of the dicarboxylic acid moiety in the 5-amino substituted derivative. The optimized geometry from such calculations is crucial for further theoretical analyses, including the investigation of electronic properties and reactivity. electrochemsci.org

Interactive Data Table: Calculated Properties of Pyridine Dicarboxylic Acid Isomers

Below is an interactive table summarizing key quantum chemical parameters calculated for pyridine dicarboxylic acid isomers using DFT at the B3LYP/6-311G(d,p) level. This data for the parent compound offers a comparative baseline for understanding the electronic influence of the 5-amino group. electrochemsci.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Pyridinedicarboxylic acid | -7.12 | -2.31 | 4.81 |

| 2,4-Pyridinedicarboxylic acid | -7.25 | -2.15 | 5.10 |

| 2,5-Pyridinedicarboxylic acid | -7.19 | -2.18 | 5.01 |

| 2,6-Pyridinedicarboxylic acid | -7.28 | -2.03 | 5.25 |

Table data sourced from a DFT study on pyridine dicarboxylic acids as corrosion inhibitors. electrochemsci.org

Tautomerism Investigations

The presence of the amino group at the 5-position introduces the possibility of tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium involves the amino/imino forms.

Theoretical studies on aminopyridine derivatives have consistently shown that the amino tautomer is the most stable form. nih.govnih.gov For instance, DFT (B3LYP/6-311++G(d,p)) calculations on 2-amino-4-methylpyridine (B118599) demonstrated that the canonical amino structure is significantly more stable than its imino tautomers. nih.govnih.gov The energy difference was calculated to be substantial, indicating a strong preference for the amino form in the gas phase. nih.govnih.gov

Interactive Data Table: Relative Energies of 2-Amino-4-methylpyridine Tautomers

This table presents the relative energies of the tautomers of 2-amino-4-methylpyridine, which serves as a model for the tautomerism of the amino group on a pyridine ring. The data illustrates the pronounced stability of the canonical amino form. nih.gov

| Tautomer | Description | Relative Energy (kcal/mol) |

| 2A4MP1 | Canonical amino form | 0.00 |

| 2A4MP2 | Imino form (trans) | 13.60 |

| 2A4MP3 | Imino form (cis) | 16.36 |

Table data is based on calculations for 2-amino-4-methylpyridine and is intended to be illustrative of the general principles of aminopyridine tautomerism. nih.gov

Advanced Applications and Prospective Research Directions for 5 Aminopyridine 2,3 Dicarboxylic Acid

Utility as a Building Block in Complex Organic Synthesis

5-Aminopyridine-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its value stems from the strategic placement of three reactive functional groups—an amino group and two carboxylic acid moieties—on a stable pyridine (B92270) core. This arrangement allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. lifechemicals.com

The pyridine ring itself is a common scaffold in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The presence of the amino group provides a nucleophilic site for reactions such as acylation, alkylation, and diazotization, which can lead to the formation of amides, substituted amines, or be used to introduce other functional groups through Sandmeyer-like reactions. mdpi.com For instance, the general reactivity of aminopyridines is foundational to the synthesis of various biologically active molecules, including imidazopyridines. nih.govresearchgate.net

Simultaneously, the two adjacent carboxylic acid groups offer multiple reaction pathways. They can be converted into esters, amides, acid chlorides, or anhydrides. The dicarboxylic acid arrangement is particularly suited for forming cyclic structures, such as anhydrides or imides, upon reaction with appropriate reagents. This functionality is crucial for creating rigid scaffolds or linking to other molecules. The direct synthesis of diamides from dicarboxylic acids using catalysts like niobium pentoxide (Nb2O5) highlights a modern, sustainable approach to leveraging this moiety. nih.govresearchgate.net These groups are instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where they act as ligands to bind metal ions. rsc.org

The combination of both amino and carboxylic acid groups on the same pyridine backbone allows for stepwise or orthogonal chemical modifications, providing chemists with precise control over the synthesis of intricate target molecules. This makes the compound a valuable precursor for developing novel pharmaceuticals, functional materials, and specialized organic compounds where a substituted pyridine core is desired. lifechemicals.com

Development of Novel Functional Materials with Tailored Optical and Magnetic Properties

The unique molecular structure of this compound makes it an excellent ligand for the construction of novel functional materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring, along with the oxygen atoms from the two carboxylate groups and the nitrogen from the amino group, can act as coordination sites for a wide range of metal ions. This multi-dentate coordination capability allows for the formation of stable, multidimensional networks with diverse topologies. mdpi.com

Research on analogous pyridine-dicarboxylic acid ligands has demonstrated their effectiveness in creating materials with interesting physical properties. mdpi.com For example, coordination polymers constructed from pyridine-3,5-dicarboxylic acid and cobalt(II) have been shown to exhibit antiferromagnetic exchange interactions. mdpi.com Similarly, a related compound, 5-aminopyridine-2-carboxylic acid, has been used to construct CPs with lanthanide metals that display intense photoluminescent emissions and slow magnetic relaxation, a characteristic of single-molecule magnets. nih.gov

The specific arrangement of functional groups in this compound offers precise control over the resulting material's properties.

Optical Properties : The conjugated pyridine system, when coordinated with suitable metal ions (especially lanthanides), can lead to materials with significant luminescence. nih.gov The energy transfer between the ligand (acting as an "antenna") and the metal center can be fine-tuned by modifying the substituents, potentially leading to applications in sensors, light-emitting diodes (LEDs), and bio-imaging. Studies on other aminopyridine derivatives have shown that substituent changes can shift emission wavelengths and alter quantum yields. mdpi.com

Magnetic Properties : The dicarboxylate bridge can mediate magnetic exchange interactions between paramagnetic metal centers. Depending on the metal ion used and the geometry of the coordination environment, these interactions can be either ferromagnetic or antiferromagnetic. mdpi.com This allows for the rational design of magnetic materials with tailored properties for applications in data storage and spintronics.

The table below summarizes findings for materials synthesized from structurally similar ligands, illustrating the potential for this compound.

| Ligand | Metal Ion(s) | Resulting Material | Key Properties |

| 5-Aminopyridine-2-carboxylic acid | Terbium (Tb), Erbium (Er), Ytterbium (Yb) | Coordination Polymers | Intense photoluminescence, Slow magnetic relaxation nih.gov |

| Pyridine-3,5-dicarboxylic acid | Cobalt (Co) | 2D Coordination Polymer | Antiferromagnetic exchange interactions mdpi.com |

| Pyridine-3,4-dicarboxylic acid | Cobalt (Co) | 2D Coordination Polymer | Ferromagnetic exchange interactions mdpi.com |

By selecting appropriate metal ions and synthesis conditions, this compound can be used to engineer advanced functional materials with precisely controlled optical and magnetic characteristics.

Contributions to Environmental Chemical Processes and Remediation (e.g., Biodegradation Studies of Pyridine Derivatives)

Pyridine and its derivatives are common environmental pollutants originating from industrial activities, agriculture, and the incomplete combustion of fossil fuels. researchgate.netresearchgate.net Due to their heterocyclic structure and water solubility, these compounds can persist in soil and groundwater, posing a risk to ecosystems and human health. researchgate.net The study of microbial degradation of these compounds is crucial for developing effective bioremediation strategies.

Research has shown that microorganisms can utilize pyridine derivatives as a source of carbon and nitrogen. nih.gov Specifically, this compound, as a member of the pyridine dicarboxylic acid family, is susceptible to microbial degradation. A study identified several novel bacterial strains capable of using pyridine-2,3-dicarboxylic acid as their sole carbon source. lmaleidykla.lt This finding is significant as it expands the known range of microorganisms that can participate in the environmental breakdown of complex pyridine compounds.

The key microorganisms identified and their degradation pathways are detailed below:

| Microorganism | Key Finding | Proposed Degradation Pathway |

| Rhodococcus sp. 23C1 | Utilizes pyridine-2,3-dicarboxylic acid as a sole carbon source. lmaleidykla.lt | Exhibits pyridine-2,3-dicarboxylic acid dehydrogenase activity. lmaleidykla.lt |

| Mycobacterium frederiksbergense 23ON | Utilizes pyridine-2,3-dicarboxylic acid as a sole carbon source. lmaleidykla.lt | Exhibits pyridine-2,3-dicarboxylic acid dehydrogenase activity. lmaleidykla.lt |

| Cupriavidus campinensis 23K8 | Utilizes pyridine-2,3-dicarboxylic acid as a sole carbon source. lmaleidykla.lt | A novel pathway involving the formation of nicotinic acid, followed by hydroxylation and ring cleavage. lmaleidykla.lt |

The degradation pathway proposed for Cupriavidus campinensis 23K8 is particularly noteworthy as it proceeds via the formation of nicotinic acid, indicating a specific enzymatic machinery involving nicotinic acid hydroxylase, 6-hydroxynicotinic acid hydroxylase, and 2,5-dihydroxypyridine (B106003) dioxygenase. lmaleidykla.lt The transformation rate of pyridine derivatives is often dependent on their substituents, with pyridine carboxylic acids generally showing higher rates of biotransformation compared to other substituted pyridines like aminopyridines or halogenated pyridines. nih.gov The study of compounds like this compound contributes valuable data to the broader understanding of these structure-activity relationships in biodegradation. nih.gov This knowledge aids in predicting the environmental fate of related pollutants and in designing more effective bioremediation systems for contaminated sites.

Future Directions in Material Science and Catalysis

The multifunctional nature of this compound positions it as a promising candidate for future research in advanced materials and catalysis. The combination of a nucleophilic amino group, a heterocyclic pyridine core, and versatile carboxylic acid linkers opens avenues for innovation in several key areas.

In Material Science: The primary future direction lies in the synthesis of bespoke Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). While its potential is clear from related structures, dedicated research into this compound as a primary ligand is an emerging area. Future work could focus on:

Porous Materials for Gas Storage and Separation: By carefully selecting metal nodes and synthesis conditions, it may be possible to create MOFs with tailored pore sizes and surface functionalities. The amino group within the pores could be exploited to enhance the selective adsorption of specific gases, such as carbon dioxide.

Luminescent Sensors: The development of lanthanide-based MOFs could lead to highly sensitive and selective chemical sensors. The luminescence of these materials could be designed to respond to the presence of specific analytes (e.g., metal ions, small organic molecules) through quenching or enhancement of the fluorescent signal.

Heterogeneous Catalysis: MOFs built from this ligand could serve as scaffolds for catalytic sites. The framework could either be catalytically active itself or be used to encapsulate catalytically active metal nanoparticles, combining high activity with the stability and recyclability of a heterogeneous catalyst.

In Catalysis: The structure of this compound is also well-suited for the development of novel catalysts.

Organocatalysis: The aminopyridine scaffold is related to well-known organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The amino group of this compound could be derivatized to create a new class of chiral or achiral catalysts for acyl-transfer and other organic reactions. The adjacent carboxylic acid groups could influence catalytic activity through intramolecular interactions or by providing secondary binding sites for substrates.

Ligand Development for Homogeneous Catalysis: The molecule can be modified and used as a ligand in transition-metal catalysis. The multiple coordination sites allow for the formation of stable metal complexes. By tuning the electronic properties through substitution on the amino group or conversion of the carboxylic acids to amides or esters, the catalytic activity and selectivity of the metal center could be precisely controlled for applications in cross-coupling reactions, hydrogenations, or oxidations.

Biomimetic Catalysis: The pyridine and carboxylic acid motifs are present in the active sites of some enzymes. Future research could explore the use of metal complexes of this compound as simple mimics of metalloenzymes to catalyze biochemical transformations under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 5-Aminopyridine-2,3-dicarboxylic acid?

- Methodology :

- Synthesis : The compound can be synthesized via carboxylation of pyridine derivatives under controlled pH and temperature. A patented method involves recycling process streams through nanofiltration at pH 4.5–10 to isolate crystalline products and recover intermediates .

- Purification : Post-synthesis, nanofiltration effectively removes impurities while retaining the target compound. This method minimizes solvent waste and improves yield compared to traditional crystallization .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic backbone and carboxylic acid groups. Compare spectral data with structurally analogous compounds like 5-mercaptopyridine-2,3-dicarboxylic acid .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₆N₂O₄, theoretical ~182.04 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., related pyridine dicarboxylates melt at 140–145°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks to prevent inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods to mitigate respiratory irritation risks (H335 hazard classification) .

- Spill Management : Collect solid residues using non-sparking tools and dispose via certified waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound function in the design of homochiral metal-organic frameworks (MOFs)?

- Methodology :

- Ligand Role : The compound’s carboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. Its amino group enables post-synthetic modifications for chiral catalysis .

- Enantioselectivity : Test MOF catalytic efficiency in asymmetric reactions (e.g., epoxide ring-opening) using gas chromatography (GC) or HPLC to measure enantiomeric excess (ee) .

Q. What factors influence the alkaline stability of this compound in aqueous solutions?

- Methodology :

- Degradation Studies : Incubate the compound in NaOH (0.1–1 M) at 25–80°C. Monitor stability via UV-Vis spectroscopy and ion chromatography for breakdown products (e.g., ammonia, CO₂) .

- Structural Resilience : Compare with benzene dicarboxylic acid derivatives; electron-withdrawing groups (e.g., -NH₂) may enhance resistance to hydrolysis under basic conditions .

Q. How can this compound derivatives be optimized for pharmaceutical applications?

- Methodology :

- Derivatization : React the amino group with acylating agents (e.g., acetic anhydride) to improve bioavailability. Assess solubility and permeability via shake-flask assays .

- Biological Screening : Use in vitro models (e.g., enzyme inhibition assays) to evaluate activity against targets like dihydrofolate reductase, common in antibiotic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.